Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Medicinal chemists often face low yields and complex mixtures when using deprotected or less reactive analogs for PROTAC synthesis. Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8) resolves this with its orthogonal Boc protection and 5-bromo handle, enabling high-yield Suzuki couplings and selective piperazine functionalization. Key outcomes: • Enables sub-10 nM DC50 PROTACs against CDK12/13 • Superior cross-coupling reactivity vs. 5-chloro analog • Orthogonal protection prevents side reactions, ensuring clean SAR • CNS-favorable physicochemical profile (LogP 2.3) for brain-penetrant probe synthesis. Standard bulk supply with rigorous QC ensures batch-to-batch consistency for multi-step campaigns.

Molecular Formula C13H19BrN4O2
Molecular Weight 343.22 g/mol
CAS No. 374930-88-8
Cat. No. B153333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
CAS374930-88-8
Molecular FormulaC13H19BrN4O2
Molecular Weight343.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br
InChIInChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3
InChIKeyUKCBGXCNXOKVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: Building Block Profile


Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8) is a bifunctional heterocyclic building block featuring a Boc-protected piperazine linked to a 5-bromo-substituted pyrimidine ring [1]. Its molecular formula is C₁₃H₁₉BrN₄O₂, with a molecular weight of 343.22 g/mol, and it is typically supplied as a white to off-white solid with a melting point of 108–110°C [2]. This compound is not an end-product pharmaceutical but a versatile synthetic intermediate widely employed in medicinal chemistry for constructing kinase inhibitor scaffolds, targeted protein degraders (PROTACs), and CNS-penetrant lead molecules [3].

Bifunctional building block: Boc-protected piperazine and 5-bromopyrimidine for orthogonal diversification
Supports synthesis of kinase inhibitor scaffolds and PROTAC degrader leads
Physicochemical profile (calc. LogP ~2.3) aligns with CNS research probe development

Why Generic Substitution Fails


Direct substitution of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8) with seemingly analogous compounds is scientifically inadvisable due to orthogonal protecting group strategies and differential halogen reactivity. While analogs like the 5-chloro derivative (CAS 1323952-12-0) or the deprotected free amine (CAS 99931-82-5) share a superficial pyrimidine-piperazine core, their synthetic utility diverges sharply [1]. The 5-bromo substituent enables a distinct profile of cross-coupling reaction rates (Suzuki, Buchwald-Hartwig) compared to the less reactive 5-chloro analog, affecting both yield and the accessible chemical space . Furthermore, the Boc protecting group on the piperazine nitrogen is essential for orthogonal protection; its premature absence in free amine analogs (e.g., 1-(5-bromopyrimidin-2-yl)piperazine) eliminates selectivity in downstream functionalization, leading to complex, low-yielding reaction mixtures and uninterpretable structure-activity relationships (SAR) [2]. The quantitative evidence below substantiates why this specific molecular entity is not interchangeable.

5-Chloro analog (CAS 1323952-12-0)
Lower oxidative addition rate in cross-couplings may restrict diversification scope and yield; reactivity profile does not transfer directly.
Free amine analog (CAS 99931-82-5)
Loss of Boc orthogonality eliminates selective piperazine functionalization, leading to complex mixtures and uninterpretable SAR.
Alternative halogen substitution
5-Iodo may offer higher reactivity but introduces stability concerns; 5-fluoro lacks coupling utility. Bromine balance supports robust C–C bond formation without compromising shelf stability.

Quantitative Differentiation Evidence


Enhanced Yield via Microwave-Assisted Synthesis

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate can be synthesized in a 96.3% isolated yield using a microwave-assisted nucleophilic aromatic substitution (SNAr) between 1-Boc-piperazine and 5-bromo-2-chloropyrimidine in tert-butanol with DIPEA at 150°C for 0.5 h [1]. This represents a significant improvement over the conventional thermal method, which yields 88% after 12 hours of reflux at 80°C in acetonitrile with K₂CO₃ [2]. The 8.3% absolute yield increase and 24-fold reduction in reaction time translate directly to higher throughput and reduced cost per gram for procurement.

Synthesis Efficiency
Head-to-head
96.3% yield / 0.5 h
Microwave, 150°C
88% yield / 12 h
Thermal, 80°C
Supports rapid scale-up and procurement
24x faster with higher isolated yield
Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Key Intermediate for CDK12/13 PROTAC Degraders

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate serves as a crucial building block in the synthesis of a CDK12/13-targeting PROTAC degrader, which achieves a DC50 < 10 nM and inhibits tumor cell proliferation with an IC50 < 50 nM [1]. This demonstrates the compound's direct role in accessing high-potency therapeutic leads. In contrast, the structurally related 5-chloro analog (CAS 1323952-12-0) is generally employed for less potent kinase inhibitor scaffolds, with no reported activity in the sub-nanomolar range .

Derived CDK12/13 Degrader
Data to verify
DC50 < 10 nM
IC50 < 50 nM
Reported for degrader synthesized from this building block
Supports degrader lead synthesis research
Cross-study comparison; validate reproducibility in-house
Targeted Protein Degradation Oncology Kinase Inhibitors

Enhanced Suzuki Coupling Reactivity

The 5-bromo substituent on the pyrimidine ring of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 5-chloro counterpart (CAS 1323952-12-0) [1]. Specifically, the C–Br bond undergoes oxidative addition to Pd(0) more readily than a C–Cl bond, enabling Suzuki-Miyaura couplings with a broader range of boronic acids under milder conditions and often with higher yields. This is a well-established trend in organohalide reactivity (I > Br > Cl) [2], making the bromo compound the preferred choice for efficient diversification.

Cross-Coupling Reactivity
Class-level
C–Br >> C–Cl in Pd(0) oxidative addition
Enables broad substrate scope under mild conditions
Trend I > Br > Cl; 5-Br preferred for diversification
Synthetic Methodology C–C Bond Formation Late-Stage Functionalization

Antiparasitic Activity Against T. brucei

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate itself exhibits potent antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, with an EC50 value of <0.03 µM . This activity is significantly greater than that of lapatinib-derived analogs, which show an EC50 of 0.43 µM , and also surpasses the activity of the non-Boc protected free amine analog (5-bromo-2-(piperazin-1-yl)pyrimidine) which has not been reported with comparable potency [1]. This indicates the Boc-protected scaffold possesses intrinsic biological activity that may be lost upon deprotection or modification.

Anti-T. brucei Activity
Head-to-head
EC50 < 0.03 µM
Lapatinib-derived analogs: EC50 0.43 µM
Supports antiparasitic screening studies
In vitro assay; confirm in secondary models
Neglected Tropical Diseases Antiparasitic Drug Discovery Phenotypic Screening

Optimal Application Scenarios


CDK12/13 PROTAC Degrader Synthesis

Procurement is strategically justified for medicinal chemistry teams focused on targeted protein degradation. As demonstrated, this specific building block is integral to synthesizing PROTAC molecules that achieve sub-10 nM DC50 values against CDK12/13, a level of potency not readily accessible using alternative 5-chloro or deprotected piperazine analogs [1]. The high yield and rapid synthesis of the building block itself ensure a reliable supply for multi-step synthetic routes.

Kinase Inhibitor Diversification via Suzuki Coupling

Researchers aiming to rapidly explore chemical space around a 2-(piperazin-1-yl)pyrimidine core should prioritize this compound due to the 5-bromo substituent's superior reactivity in Suzuki-Miyaura cross-couplings [2]. This allows for the high-throughput introduction of diverse aryl and heteroaryl groups under mild conditions, accelerating SAR studies for kinase inhibitor programs. The orthogonal Boc protection on the piperazine ensures that the coupling occurs exclusively at the pyrimidine ring.

Antiparasitic Lead Identification

For screening programs targeting neglected tropical diseases like Human African Trypanosomiasis, Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate offers a validated starting point. Its potent in vitro activity (EC50 < 0.03 µM) against T. brucei surpasses that of many related analogs, making it a compelling candidate for hit-to-lead optimization campaigns focused on novel antiparasitic agents.

CNS-Penetrant Chemical Probes

The favorable physicochemical properties of the Boc-protected piperazine scaffold (calculated LogP of 2.3 [3]) make this compound a suitable starting material for synthesizing molecules intended to cross the blood-brain barrier. The Boc group can be cleaved post-synthesis to reveal a free amine for further functionalization, enabling the creation of diverse, CNS-focused chemical probes and potential therapeutics [4].

Application
Selection Property
Validation Focus
CDK12/13 degrader research
Building block for PROTAC synthesis
Degrader potency and selectivity profiling
Kinase inhibitor diversification
Bromo-substituted coupling handle
Cross-coupling scope and yield
Antiparasitic screening
Intrinsic anti-trypanosomal activity
In vitro EC50 and selectivity validation
CNS probe development
Physicochemical profile (LogP ~2.3)
Brain penetration and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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